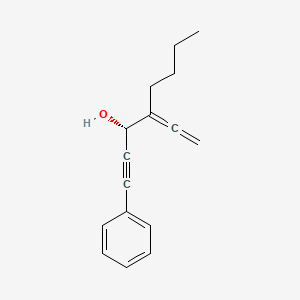
N~1~,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine is an organic compound characterized by the presence of two butan-2-yl groups attached to a cyclohexane ring at the 1 and 2 positions. This compound belongs to the class of diamines, which are widely used in various chemical and industrial applications due to their unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with butan-2-yl halides under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common bases used in this reaction include sodium hydride or potassium carbonate.
Industrial Production Methods: On an industrial scale, the production of N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where the butan-2-yl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, acids, or other nucleophiles.
Major Products Formed:
Oxidation: Formation of corresponding amine oxides or ketones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
N~1~,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers, resins, and other materials due to its ability to form stable complexes with metals.
Mécanisme D'action
The mechanism of action of N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit the activity of metalloenzymes. Additionally, its ability to interact with cellular membranes and proteins may contribute to its bioactivity.
Comparaison Avec Des Composés Similaires
- N~1~,N~2~-Di(butan-2-yl)ethane-1,2-diamine
- N~1~,N~2~-Di(butan-2-yl)propane-1,2-diamine
- N~1~,N~2~-Di(butan-2-yl)benzene-1,2-diamine
Comparison: N1,N~2~-Di(butan-2-yl)cyclohexane-1,2-diamine is unique due to its cyclohexane ring, which imparts rigidity and distinct steric properties compared to its linear or aromatic counterparts. This structural difference can influence its reactivity, stability, and interaction with other molecules, making it a valuable compound in various applications.
Propriétés
Numéro CAS |
824393-95-5 |
|---|---|
Formule moléculaire |
C14H30N2 |
Poids moléculaire |
226.40 g/mol |
Nom IUPAC |
1-N,2-N-di(butan-2-yl)cyclohexane-1,2-diamine |
InChI |
InChI=1S/C14H30N2/c1-5-11(3)15-13-9-7-8-10-14(13)16-12(4)6-2/h11-16H,5-10H2,1-4H3 |
Clé InChI |
WLWRJIFDJIYRQK-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1CCCCC1NC(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 5-(benzoyloxy)-, 1-(1,1-dimethylethyl) 2-ethyl ester, 7-oxide](/img/structure/B14233731.png)

![1,7,9,15-Tetraoxa-8-germaspiro[7.7]pentadecane](/img/structure/B14233743.png)

![N~1~-[(4-Fluorophenyl)methyl]-N~2~-[(furan-2-yl)methyl]ethane-1,2-diamine](/img/structure/B14233747.png)
![2-[(2-Bromophenyl)methyl]-1,3,2-dioxaborinane](/img/structure/B14233753.png)
![Cyclohexyl bis(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borinate](/img/structure/B14233759.png)

![Ethyl 2-[(1H-pyrazole-1-carbothioyl)sulfanyl]propanoate](/img/structure/B14233772.png)
![N-[(1S,2S)-2-hydroxycyclohexyl]butanamide;hydrochloride](/img/structure/B14233773.png)
![N-{[(Triphenylmethyl)sulfanyl]acetyl}glycyl-L-asparagine](/img/structure/B14233781.png)
![3,3-Dimethyl-2,4-bis[(2H-pyran-2-ylidene)methyl]cyclobutan-1-one](/img/structure/B14233786.png)

